molecular formula C11H10O2 B167650 2-Ethyl-1-benzofuran-3-carbaldehyde CAS No. 10035-41-3

2-Ethyl-1-benzofuran-3-carbaldehyde

Cat. No. B167650
CAS RN: 10035-41-3
M. Wt: 174.2 g/mol
InChI Key: LVRCCWCFOHNTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-benzofuran-3-carbaldehyde is a chemical compound with the empirical formula C11H10O2 . It has a molecular weight of 174.20 . The compound is a solid in form .


Molecular Structure Analysis

The InChI code for 2-Ethyl-1-benzofuran-3-carbaldehyde is 1S/C11H10O2/c1-2-10-9 (7-12)8-5-3-4-6-11 (8)13-10/h3-7H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Ethyl-1-benzofuran-3-carbaldehyde is a solid in form . It has a molecular weight of 174.20 . The InChI code for this compound is 1S/C11H10O2/c1-2-10-9 (7-12)8-5-3-4-6-11 (8)13-10/h3-7H,2H2,1H3 .

Scientific Research Applications

Overview of Benzofuran Compounds

Benzofuran compounds, including 2-Ethyl-1-benzofuran-3-carbaldehyde, are widely recognized for their significant biological activities and have garnered attention for their potential in drug discovery and other scientific applications. These compounds have been found to possess anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in benzofuran derivatives has led to their exploration as potential natural drug lead compounds, with recent discoveries highlighting their application in treating diseases like hepatitis C and as scaffolds for developing anticancer agents. Novel synthetic methods have enabled the construction of complex benzofuran derivatives, offering new pathways for pharmaceutical research and development (Miao et al., 2019).

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives have emerged as a significant class of compounds in the development of antimicrobial agents. They have shown efficacy against a wide range of bacterial and fungal pathogens, positioning benzofuran scaffolds as a key focus in the search for new therapeutic agents. The unique structural features of benzofurans contribute to their broad spectrum of biological activities, making them a privileged structure in drug discovery efforts aimed at efficient antimicrobial candidates (Hiremathad et al., 2015).

Bioactive Properties and Pharmacological Applications

The wide range of biological activities exhibited by benzofuran derivatives has stimulated interest among medicinal chemists. These activities include, but are not limited to, antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The exploration of benzofuran derivatives has led to the discovery of several lead molecules for various disease conditions, underscoring the importance of this class of compounds in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P280 - P301 + P310 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Benzofuran compounds, including 2-Ethyl-1-benzofuran-3-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

2-ethyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCCWCFOHNTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390217
Record name 2-ethyl-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-benzofuran-3-carbaldehyde

CAS RN

10035-41-3
Record name 2-Ethyl-3-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10035-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzofurancarboxaldehyde, 2-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.